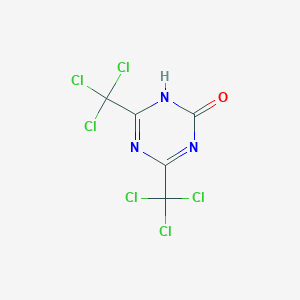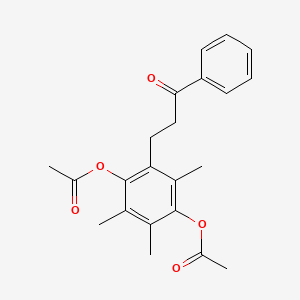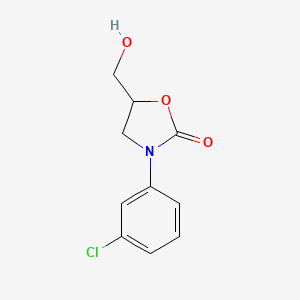
3-(m-Chlorophenyl)-5-hydroxymethyl-2-oxazolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(m-Chlorophenyl)-5-hydroxymethyl-2-oxazolidinone is a chemical compound known for its unique structure and properties It belongs to the class of oxazolidinones, which are five-membered heterocyclic compounds containing nitrogen and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(m-Chlorophenyl)-5-hydroxymethyl-2-oxazolidinone typically involves the reaction of m-chlorophenyl isocyanate with an appropriate hydroxymethyl precursor under controlled conditions. One common method includes the cyclization of m-chlorophenyl isocyanate with 2-aminoethanol, followed by oxidation to form the desired oxazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-(m-Chlorophenyl)-5-hydroxymethyl-2-oxazolidinone undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Applications De Recherche Scientifique
3-(m-Chlorophenyl)-5-hydroxymethyl-2-oxazolidinone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(m-Chlorophenyl)-5-hydroxymethyl-2-oxazolidinone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to altered cellular processes. For example, it may interfere with protein synthesis or disrupt cell membrane integrity, resulting in antimicrobial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Chlorophenyl)-5-hydroxymethyl-2-oxazolidinone
- 3-(m-Chlorophenyl)-5-hydroxymethyl-2-thiazolidinone
Uniqueness
3-(m-Chlorophenyl)-5-hydroxymethyl-2-oxazolidinone is unique due to its specific substitution pattern and functional groups. The presence of the m-chlorophenyl group and the hydroxymethyl group imparts distinct chemical properties, making it suitable for specialized applications in research and industry.
Propriétés
Numéro CAS |
42902-30-7 |
|---|---|
Formule moléculaire |
C10H10ClNO3 |
Poids moléculaire |
227.64 g/mol |
Nom IUPAC |
3-(3-chlorophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H10ClNO3/c11-7-2-1-3-8(4-7)12-5-9(6-13)15-10(12)14/h1-4,9,13H,5-6H2 |
Clé InChI |
NWTBJKLAXANGHG-UHFFFAOYSA-N |
SMILES canonique |
C1C(OC(=O)N1C2=CC(=CC=C2)Cl)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



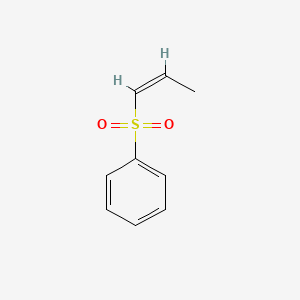


![1-[(Propan-2-yl)sulfanyl]hexa-1,5-diene](/img/structure/B14655160.png)
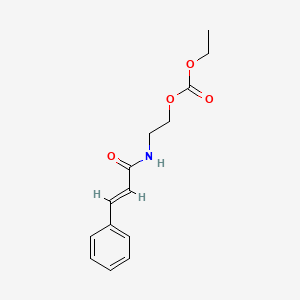
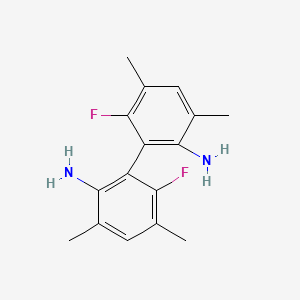

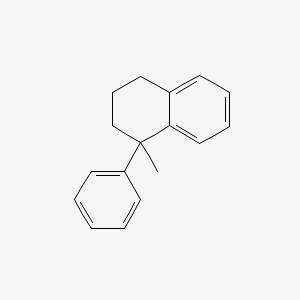
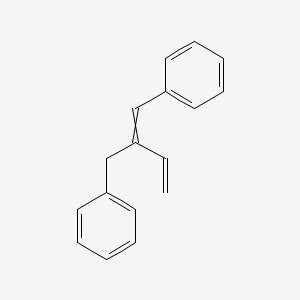
![{Diphenyl[(prop-2-en-1-yl)oxy]methyl}(trimethyl)silane](/img/structure/B14655193.png)

